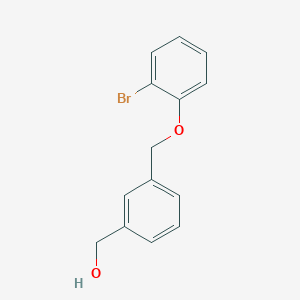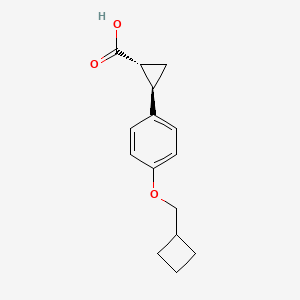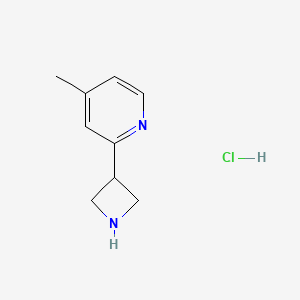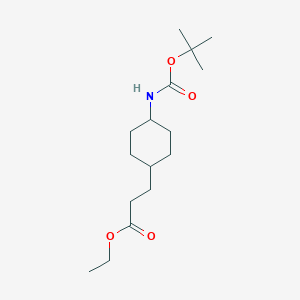
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when desired.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, which is reacted with tert-butoxycarbonyl chloride to form the Boc-protected amine.
Formation of the Propanoate: The Boc-protected amine is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired product.
The reaction conditions often involve the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Ammonia, amines, alcohols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Deprotection: The primary amine is formed after removal of the Boc group.
Substitution: Amides, esters, and other derivatives.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or other functional groups.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminopropanoate: Lacks the Boc protection, making it more reactive.
Cyclohexylamine: The parent amine without the ester or Boc protection.
tert-Butoxycarbonyl-protected amino acids: Similar Boc-protected compounds used in peptide synthesis.
Uniqueness
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is unique due to its combination of a Boc-protected amino group and an ester functionality. This dual functionality allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoate |
InChI |
InChI=1S/C16H29NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h12-13H,5-11H2,1-4H3,(H,17,19) |
InChI Key |
AYINENLGITXZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


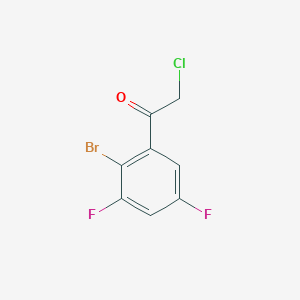
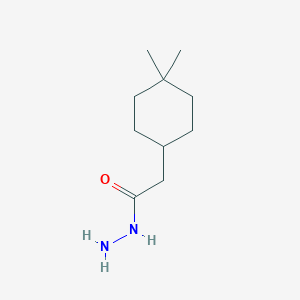
![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)
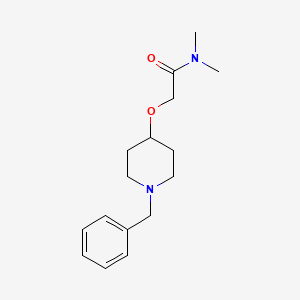
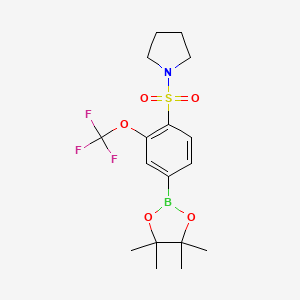
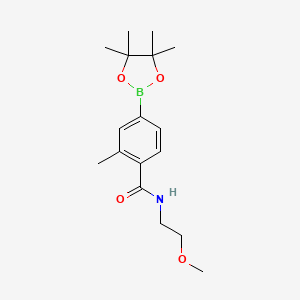
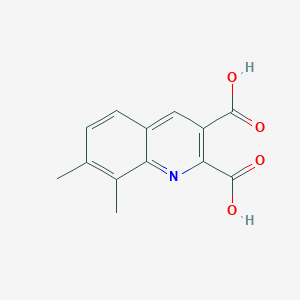
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)

![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)

